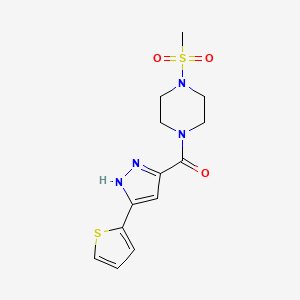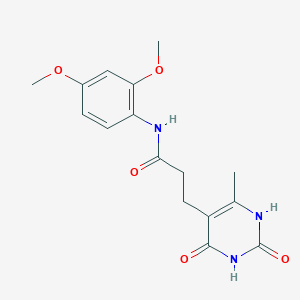
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Chemical Characterization
In the realm of synthetic chemistry, compounds with similar structural features are synthesized and characterized to understand their chemical properties, reactivity, and potential applications. For example, studies on the synthesis and characterization of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrate the methodologies employed in constructing complex molecules, which could be related to the synthesis of our compound of interest (Talupur, Satheesh, & Chandrasekhar, 2021). These methodologies include various steps of condensation, hydrolysis, and cyclization, essential for creating heterocyclic compounds that have significant biological or material applications.
Medicinal Chemistry and Biological Activity
In medicinal chemistry, the structural motifs found in 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide are often explored for their biological activity. Compounds containing isoxazole, oxazole, and thiophene rings are scrutinized for their potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, derivatives of triazole and oxazole have been synthesized and evaluated for their enzyme inhibitory potentials and antimicrobial activities, highlighting the interest in these heterocyclic systems as bioactive scaffolds (Riaz et al., 2020). The research on these compounds often aims to identify new therapeutic agents that could be developed into drugs for various diseases.
Drug Development and Pharmacological Studies
The complex structure of the compound suggests potential for specific interactions with biological targets, which could be exploited in drug development. Research on related structures often involves in vitro and in vivo studies to evaluate pharmacological effects, such as antiproliferative, antimicrobial, and anti-inflammatory activities. These studies are crucial for identifying lead compounds that can be further optimized and developed into therapeutic agents. For example, synthesis and antimicrobial activity studies of novel N-substituted benzyl/phenyl derivatives based on benzothiazine moieties reveal the pursuit of novel antimicrobial agents, illustrating how structural modifications can impact biological activity and drug-likeness properties (Ahmad et al., 2012).
properties
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-12(10(2)24-20-9)6-14(21)19-16-18-13(8-23-16)15(22)17-7-11-4-3-5-25-11/h3-5,8H,6-7H2,1-2H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCVJYTGANITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



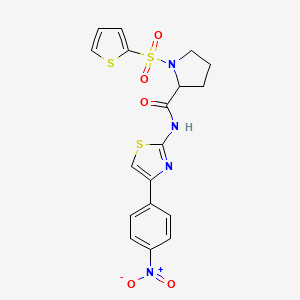
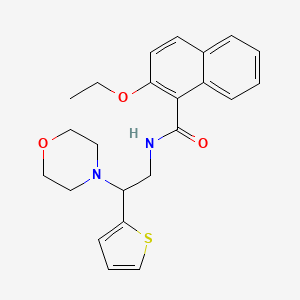

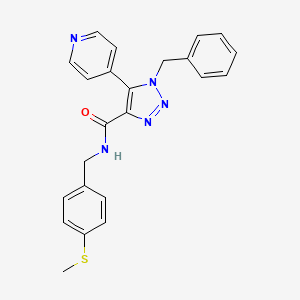
![Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate](/img/structure/B2821289.png)

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)
